5,5'-(Methylimino)bis(2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile)
Overview
Description
5,5’-(Methylimino)bis(2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile) is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Methylimino)bis(2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile) typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and isobutyronitrile.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3,4-dimethoxybenzaldehyde and isobutyronitrile in the presence of a base such as sodium hydride.
Methylation: The intermediate is then methylated using methyl iodide to introduce the methylimino group.
Final Coupling: The final step involves coupling the methylated intermediate with another molecule of 3,4-dimethoxybenzaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reducing the nitrile group.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s structure suggests potential biological activity, which could be explored in drug discovery. It might exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for therapeutic development.
Industry
In materials science, the compound could be used in the development of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and nitrile functionality could play roles in binding interactions or chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
- 5,5’-(Ethylimino)bis(2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile)
- 5,5’-(Methylimino)bis(2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)hexanenitrile)
Uniqueness
Compared to similar compounds, 5,5’-(Methylimino)bis(2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile) may offer unique reactivity due to its specific arrangement of functional groups. The presence of multiple methoxy groups can influence its solubility and interaction with other molecules, while the nitrile group provides a site for further chemical transformations.
Properties
IUPAC Name |
5-[[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47N3O4/c1-24(2)32(22-34,26-12-14-28(37-6)30(20-26)39-8)16-10-18-36(5)19-11-17-33(23-35,25(3)4)27-13-15-29(38-7)31(21-27)40-9/h12-15,20-21,24-25H,10-11,16-19H2,1-9H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFDPOUVFXOVKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCCC(C#N)(C1=CC(=C(C=C1)OC)OC)C(C)C)(C#N)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2086274-75-9 | |
Record name | 5,5'-(Methylimino)bis(2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2086274759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,5'-(METHYLIMINO)BIS(2-(3,4-DIMETHOXYPHENYL)-2-(1-METHYLETHYL)PENTANENITRILE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV16AM38V3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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